Novec HFE-72DE Engineered Fluid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

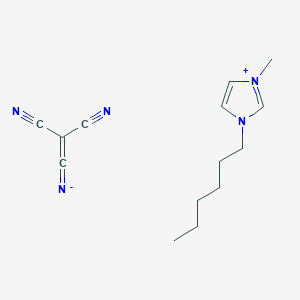

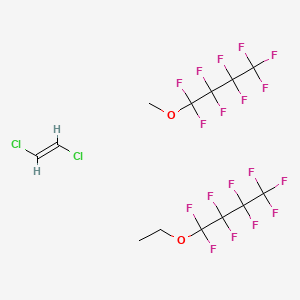

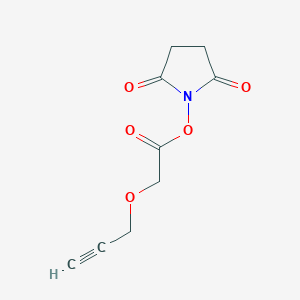

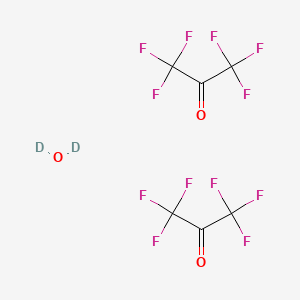

Novec HFE-72DE Engineered Fluid is a product of 3M and is intended for heavy-duty cleaning and degreasing applications . It is a blend of methyl nonafluorobutyl ether (C4F9OCH3), ethyl nonafluorobutyl ether (C4F9OC2H5), and trans-1,2-dichloroethylene (t-DCE) . The high solvency and low toxicity make it an ideal replacement for ozone-depleting compounds, chlorinated solvents, and n-propyl bromide in many applications .

Molecular Structure Analysis

Novec HFE-72DE is a blend of three components: methyl nonafluorobutyl ether (C4F9OCH3), ethyl nonafluorobutyl ether (C4F9OC2H5), and trans-1,2-dichloroethylene (t-DCE) . Each of these components contributes to the overall properties of the fluid.Physical And Chemical Properties Analysis

Novec HFE-72DE has a boiling point of 43°C, a liquid density of 1.28 g/ml, and a surface tension of 19 dynes/cm . It also has a Kauri-Butanol value of 52, indicating its solvency power .Scientific Research Applications

Novec HFE-72DE has been used in a variety of scientific research applications, including cryopreservation, heat transfer, and cooling. It has been used in cryopreservation studies to investigate the effects of freezing on cell viability and in heat transfer studies to investigate the effects of heat on the physical and chemical properties of materials. Additionally, Novec HFE-72DE has been used in cooling studies to investigate the effects of cooling on the physical and chemical properties of materials.

Mechanism of Action

Target of Action

The primary target of Novec HFE-72DE Engineered Fluid is dirt, grease, and other contaminants found on various surfaces . This compound is designed to interact with these substances, breaking them down and removing them from the surface.

Mode of Action

This compound works by dissolving the contaminants present on the surface . Its high solvency allows it to penetrate and break down a wide range of substances, including oils, greases, and waxes .

Biochemical Pathways

Instead, it acts on a physical level, disrupting the adherence of contaminants to surfaces and facilitating their removal .

Pharmacokinetics

Instead, its ‘ADME’ properties in a cleaning context involve its application, distribution on the surface, action on contaminants, and eventual removal or evaporation .

Result of Action

The result of Novec HFE-72DE’s action is a clean, contaminant-free surface . By effectively dissolving and removing contaminants, it leaves surfaces clean and ready for further processing or use .

Action Environment

The efficacy and stability of Novec HFE-72DE can be influenced by environmental factors such as temperature and the nature of the surface being cleaned . It is designed to be effective in a wide range of conditions and on a variety of materials .

Advantages and Limitations for Lab Experiments

Novec HFE-72DE has several advantages for laboratory experiments. It has a low boiling point and high thermal conductivity, which makes it an ideal heat transfer fluid for cryopreservation and cooling applications. Additionally, it is non-flammable and environmentally friendly, making it safe to use in laboratory experiments. One limitation of Novec HFE-72DE is its high cost, which may limit its use in some laboratory experiments.

Future Directions

The use of Novec HFE-72DE in laboratory experiments is a relatively new field of research, and there are a number of potential future directions that could be explored. These include the use of Novec HFE-72DE in cryopreservation studies to investigate the effects of freezing on cell viability, the use of Novec HFE-72DE in heat transfer studies to investigate the effects of heat on the physical and chemical properties of materials, and the use of Novec HFE-72DE in cooling studies to investigate the effects of cooling on the physical and chemical properties of materials. Additionally, further research could be conducted to investigate the potential applications of Novec HFE-72DE in other laboratory experiments, such as in the study of chemical reactions and the study of biological systems.

Synthesis Methods

Novec HFE-72DE is synthesized through a process of hydrogenation and fluorination of hydrocarbons. The synthesis of Novec HFE-72DE begins with the reaction of ethylene and propylene with hydrogen, followed by fluorination of the resulting hydrocarbons. The final product is a mixture of hydrofluoroethers and hydrofluoroolefins with a boiling point range of -50°C to +72°C.

properties

IUPAC Name |

(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O.C5H3F9O.C2H2Cl2/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13;1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;3-1-2-4/h2H2,1H3;1H3;1-2H/b;;2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATDSWDHKNJARU-WXXKFALUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)